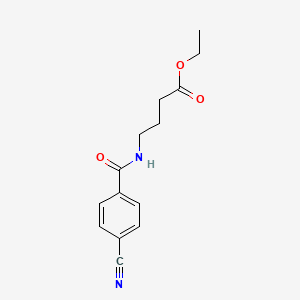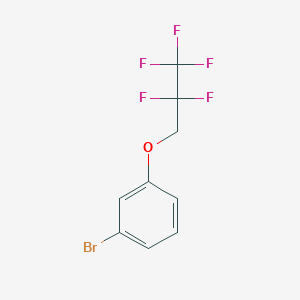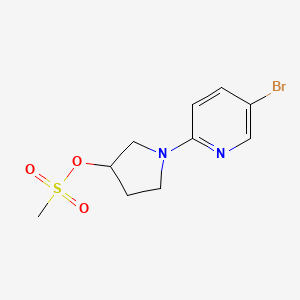
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound that features an oxazoline ring with an amino group and a benzyloxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminoethanol with benzyloxymethyl chloride in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 60°C
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazoline ring can be reduced to form corresponding amines.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oxazolines with different functional groups.
Aplicaciones Científicas De Investigación
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazoline ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-methyl-2-oxazoline
- 2-Amino-5-phenyl-2-oxazoline
- 2-Amino-5-(methoxymethyl)-2-oxazoline
Uniqueness
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11-13-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13) |
Clave InChI |
CSMYEPGLRJIPBS-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=N1)N)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
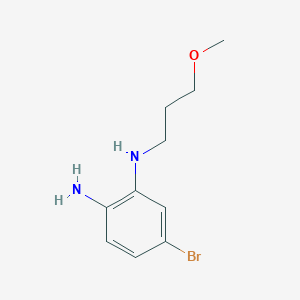
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)
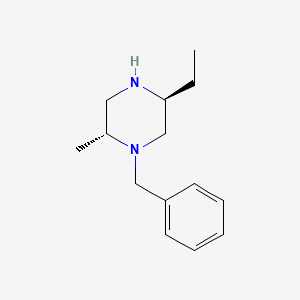

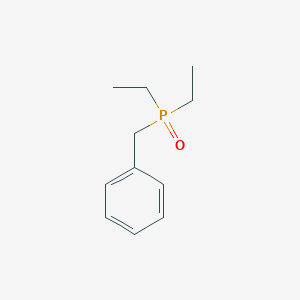
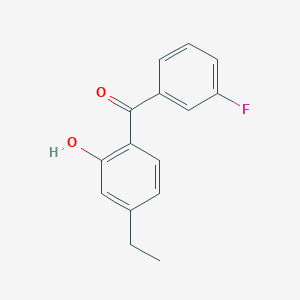
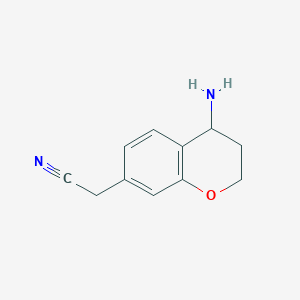
![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
